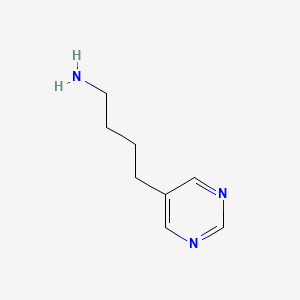

5-Pyrimidinebutanamine

Description

Structure

3D Structure

Properties

CAS No. |

88940-41-4 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-pyrimidin-5-ylbutan-1-amine |

InChI |

InChI=1S/C8H13N3/c9-4-2-1-3-8-5-10-7-11-6-8/h5-7H,1-4,9H2 |

InChI Key |

SHQIHVMDMUULLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Pyrimidinebutanamine

Established Synthetic Pathways for 5-Pyrimidinebutanamine

The direct synthesis of this compound has been documented, primarily involving precursor-based approaches and subsequent chemical modifications.

A key established method for synthesizing this compound utilizes a protected amine precursor, specifically an isoindole-1,3(2H)-dione derivative. This approach, often referred to as the Gabriel synthesis, is a reliable method for forming primary amines.

The synthesis proceeds from 2-[4-(5-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione. google.com.pg This precursor contains the complete carbon skeleton of the target molecule, with the terminal amine group protected by the phthalimide (B116566) group. The final step involves the deprotection of this intermediate to release the primary amine. A common method for this deprotection is treatment with hydrazine, which cleaves the phthalimide group to yield the desired this compound and a phthalhydrazide (B32825) byproduct. A specific documented procedure reported obtaining this compound with a yield of 87% from 15.8 g of the isoindole-dione precursor. google.com.pg The product was characterized by its boiling point of 140°-150° C. at 0.3 mm pressure. google.com.pg

Table 1: Precursor-Based Synthesis of this compound

| Precursor | Reagent | Product | Yield | Reference |

|---|

Hydrogenation is a fundamental reaction in organic synthesis for the reduction of functional groups, and it is particularly relevant for the synthesis of the butanamine side chain. While not always applied to the final pyrimidine-containing molecule, the synthesis of the butanamine portion or related alkanamines often involves the catalytic hydrogenation of a nitrile or another unsaturated precursor.

For instance, the synthesis of a structurally similar compound, 4-pyridinebutanamine, was achieved through the catalytic hydrogenation of 4-pyridinebutanenitrile. google.com.pg In this procedure, the nitrile was dissolved in ethanol (B145695) with triethylamine (B128534) and hydrogenated over a Raney cobalt catalyst. google.com.pg This reaction reduces the carbon-nitrogen triple bond of the nitrile group to a primary amine, forming the butanamine chain. Such methods are broadly applicable and could be employed to create the butanamine side chain before its attachment to a pyrimidine (B1678525) ring or by reducing a pyrimidine-substituted butanenitrile.

Catalytic hydrogenation is a process where molecular hydrogen (H₂) adds across double or triple bonds in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium, platinum, and nickel (such as Raney cobalt or nickel). wikipedia.orggoogle.com The reaction typically involves the adsorption of the reactants onto the catalyst surface, where the H-H bond is cleaved, followed by the stepwise addition of hydrogen atoms to the unsaturated bond. wikipedia.org

Advanced Synthetic Strategies for Pyrimidine Derivatives with Potential Relevance to this compound

While direct syntheses are established, a vast array of advanced synthetic methods for constructing the pyrimidine ring itself offers potential pathways to novel this compound analogs. These modern techniques often feature high efficiency, atom economy, and functional group tolerance.

Oxidative annulation strategies have emerged as powerful tools for building aromatic heterocyclic rings like pyrimidine. These reactions typically involve the formation of new C-C and C-N bonds in a cyclization process coupled with an oxidation step to achieve aromatization.

One such method involves a copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization, functionalizing the β-C(sp³)–H bond of the ketone. acs.org Another approach is a [3+2+1] three-component annulation using amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source, which is oxidized in situ. nih.gov This method is noted for its good tolerance of various functional groups. nih.gov

Potassium persulfate (K₂S₂O₈) has also been used to promote the oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine (=CH−) source, to yield 4-arylpyrimidines. organic-chemistry.orgsemanticscholar.orgresearchgate.net

Table 2: Examples of Oxidative Annulation for Pyrimidine Synthesis

| Reaction Type | Key Reagents | Catalyst/Promoter | Key Features | Reference(s) |

|---|---|---|---|---|

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Cascade reaction via β-C(sp³)–H functionalization. acs.org | acs.org |

| [3+2+1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | None specified | Eco-friendly, uses a one-carbon donor via C(sp³)-H activation. nih.gov | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. researchgate.net Several MCRs have been developed for pyrimidine synthesis.

A zinc chloride (ZnCl₂)-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.orgsemanticscholar.org This method can be adapted to use methyl ketone derivatives in place of enamines. organic-chemistry.orgsemanticscholar.org Another strategy is an iridium-catalyzed multicomponent synthesis that combines an amidine with up to three different alcohol molecules. acs.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines. acs.org Furthermore, nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines has also been reported. mdpi.com

These MCRs offer modular approaches to the pyrimidine core, where a reactant bearing the butanamine side chain (or a precursor) could potentially be incorporated to construct derivatives of this compound.

Base-promoted reactions provide a transition-metal-free avenue for pyrimidine synthesis. A notable example is the intermolecular oxidative C-N bond formation between allylic compounds and amidines. acs.orgorganic-chemistry.org This reaction uses molecular oxygen (O₂) as the sole oxidant and is promoted by a base such as cesium carbonate (Cs₂CO₃). acs.orgorganic-chemistry.org The protocol is lauded for its high atom economy, use of protecting-group-free nitrogen sources, and environmental advantages. organic-chemistry.orgorganic-chemistry.org

Another base-promoted approach is the copper-catalyzed cyclization of ketones with nitriles under basic conditions, which is described as a facile and economical synthesis of diversely functionalized pyrimidines. researchgate.net Additionally, a greener [3+3] tandem annulation-oxidation of α,β-unsaturated ketones and benzamidine (B55565) hydrochloride has been achieved using choline (B1196258) hydroxide, a recyclable and green base that also acts as the reaction medium. rsc.org

These base-promoted methods highlight alternative, often more sustainable, strategies for forging the critical C-N bonds required to form the pyrimidine ring, which could be adapted for the synthesis of the target compound and its derivatives. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient heterocyclic systems like pyrimidine. nih.govmdpi.commdpi.com The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly when the ring is substituted with electron-withdrawing groups or good leaving groups such as halogens. mdpi.comvulcanchem.com

The synthesis of 5-substituted pyrimidines via SNAr typically involves the reaction of a pyrimidine bearing a leaving group (e.g., a halogen) at the C-5 position with a suitable nucleophile. For the synthesis of this compound, a plausible route would involve reacting a 5-halopyrimidine, such as 5-chloropyrimidine (B107214) or 5-bromopyrimidine, with a butanamine equivalent.

The regioselectivity of SNAr reactions on polysubstituted pyrimidines is a critical consideration. acs.org On pyrimidine rings with multiple leaving groups, such as 2,4-dichloropyrimidines, substitution often occurs preferentially at the C-4 position. nih.govacs.org However, the selectivity can be influenced by the nature of the nucleophile. For instance, studies on 5-substituted-2,4-dichloropyrimidines have shown that while many nucleophiles favor the C-4 position, tertiary amine nucleophiles can exhibit excellent selectivity for the C-2 position. acs.org The reaction conditions, including the choice of solvent and base, also play a crucial role in directing the outcome of the substitution. nih.govmdpi.com For example, systems like potassium carbonate in DMF or triethylamine in DCM are commonly employed to facilitate these reactions. nih.govmdpi.com

A variety of N-, O-, and S-based nucleophiles have been successfully used in SNAr reactions with substituted pyrimidines, yielding a diverse array of functionalized products. nih.govresearchgate.net The reactions with N- and S-nucleophiles generally proceed in good to excellent yields, whereas reactions with O-nucleophiles sometimes result in lower yields. nih.govresearchgate.net

| Pyrimidine Substrate | Nucleophile | Conditions | Position of Substitution | Yield | Reference |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Various Amines | DCM, NEt₃ | C-4 | Good | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Various Thiols | K₂CO₃/DMF or DCM/NEt₃ | C-4 | Moderate to High | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | EtOH, TEA, Reflux | C-4 | Not specified | mdpi.com |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amines | Not specified | C-2 | Moderate to Excellent | acs.org |

Design and Synthesis of Novel this compound Derivatives

The development of novel analogues of this compound is essential for exploring its chemical space and potential applications. This can be achieved by systematically modifying the butanamine side chain and the pyrimidine heterocycle, as well as by introducing chirality through stereoselective synthesis.

Strategies for Structural Diversification of the Butanamine Side Chain

Diversification of the butanamine side chain can be achieved through two primary approaches: utilizing varied synthetic building blocks or performing chemical modifications on the terminal amine of the pre-formed this compound.

One synthetic strategy involves the reduction of a nitrile precursor. google.com.pg By starting with alkanenitriles of different lengths (e.g., propanenitrile, pentanenitrile), analogues with shorter or longer alkylamine chains can be synthesized. Another approach is to modify the terminal primary amine of this compound. This can be accomplished through standard reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups using alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Peptide Coupling: Formation of amide bonds with amino acids or peptides. For example, aminoacyl groups can be attached to an amine via an amide linkage, a strategy used in the synthesis of nucleoside antibiotic analogues. nih.gov

| Modification Type | Reagent/Reaction | Resulting Functional Group |

| Acylation | Acetyl Chloride | N-acetyl amide |

| Alkylation | Methyl Iodide | N-methyl or N,N-dimethyl amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl amine |

| Peptide Coupling | Boc-Gly-OH, EDC/HOBt | Glycinamide derivative |

Modifications of the Pyrimidine Heterocycle

The pyrimidine ring itself offers multiple positions for structural modification. A powerful and innovative method for diversifying the pyrimidine core is a "deconstruction-reconstruction" strategy. nih.gov This approach involves converting a pyrimidine into a pyrimidinium salt, which is then cleaved to form a reactive iminoenamine intermediate. This intermediate can be recyclized with various building blocks to generate a wide range of new heterocyclic cores. nih.gov For instance, cyclization with urea, thiourea, or different amidines can introduce pyrimidinone, thiopyrimidine, or 2-substituted pyrimidine motifs, respectively. nih.gov This method allows for the transformation of the original pyrimidine into diverse structures that would be difficult to access through traditional synthesis. nih.gov

Another common strategy involves starting with a di- or poly-halogenated pyrimidine. After the initial SNAr reaction to install the butanamine side chain at one position, the remaining halogen(s) can be substituted in a subsequent step with different nucleophiles, leading to polysubstituted pyrimidine derivatives. mdpi.comacs.org The regioselectivity of these sequential substitutions is a key factor in the synthetic design. acs.org Furthermore, modern techniques like C-H functionalization represent a direct way to add new substituents to the pyrimidine ring, although this can be challenging and require specific catalysts.

| Modification Strategy | Description | Potential Outcome | Reference |

| Deconstruction-Reconstruction | Pyrimidine is converted to a pyrimidinium salt, cleaved, and recyclized with a new component. | Formation of pyrimidinones, thiopyrimidines, or 2-substituted pyrimidines. | nih.gov |

| Sequential SNAr | A dihalopyrimidine is substituted stepwise with different nucleophiles. | Introduction of diverse functional groups at different positions on the ring. | acs.org |

| Annulation | Functional groups on the pyrimidine are used to construct a fused ring. | Formation of fused heterocyclic systems like thiazolopyrimidines or triazolopyrimidines. | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of stereocenters into derivatives of this compound can be achieved by modifying the butanamine side chain. Creating chiral analogues requires stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

A primary strategy is to introduce a chiral center onto the aliphatic side chain. This can be accomplished through several routes:

Asymmetric Catalysis: A prochiral ketone precursor, such as 1-(pyrimidin-5-yl)butan-2-one, could be subjected to asymmetric hydrogenation or asymmetric transfer hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to produce a chiral alcohol. The alcohol can then be converted to the corresponding chiral amine with retention or inversion of configuration.

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of diacetone-d-glucose (B1670380) or a sulfinamide introduced by Ellman, can be attached to a precursor molecule to direct a subsequent stereoselective reaction. nih.gov The auxiliary is then cleaved to reveal the chiral product.

Chiral Pool Synthesis: The synthesis can begin with a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For example, a chiral amino acid or hydroxy acid could be elaborated to form the desired chiral butanamine side chain before or after attachment to the pyrimidine ring.

Organocatalysis: Asymmetric organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for creating enantiomerically enriched compounds, including domino reactions to build complex chiral heterocycles. metu.edu.tr

These methods allow for the synthesis of specific enantiomers or diastereomers, which is crucial for studying structure-activity relationships.

| Stereoselective Approach | Key Principle | Example Precursor/Reaction |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter from a prochiral substrate. | Asymmetric reduction of a ketone. |

| Chiral Auxiliary | A removable chiral group directs the formation of a new stereocenter. | Use of Ellman's tert-butanesulfinamide. nih.gov |

| Chiral Pool Synthesis | Starting from an existing chiral molecule (e.g., an amino acid). | Elaboration of (R)- or (S)-3-aminobutanoic acid. |

| Organocatalysis | A small chiral organic molecule catalyzes an asymmetric transformation. | Asymmetric Michael addition to form a C-C bond. metu.edu.tr |

Advanced Analytical Techniques for Characterization and Quantification of 5 Pyrimidinebutanamine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. For 5-Pyrimidinebutanamine, various chromatographic methods can be optimized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a polar compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and retention of the basic amine group by suppressing its ionization. Detection is often achieved using a UV detector, as the pyrimidine (B1678525) ring exhibits absorbance in the UV region (typically around 260 nm).

| Parameter | Typical Value |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Retention Time | Approximately 3.5 - 4.5 minutes (variable) |

This interactive table provides typical starting parameters for the HPLC analysis of this compound. The exact retention time will depend on the specific system and conditions.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and polarity due to the amine group, it can be analyzed by GC, often after derivatization. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar amine group into a less polar and more volatile silyl (B83357) derivative, improving its chromatographic behavior.

The separation in GC is achieved on a capillary column coated with a stationary phase. For the derivatized this compound, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable. The carrier gas is typically an inert gas like helium or nitrogen. Detection is commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer.

| Parameter | Typical Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

This interactive table outlines typical GC conditions for the analysis of derivatized this compound.

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a high degree of sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. It combines the separation power of HPLC with the mass-resolving capability of MS. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically forming a protonated molecule [M+H]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and quantification through selected reaction monitoring (SRM), enhancing selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound. Electron ionization (EI) is the most common ionization method in GC-MS, which leads to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern provides a molecular fingerprint that can be used for identification by comparison with spectral libraries.

| Technique | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) - Predicted |

| LC-MS | ESI (+) | 152.2 | 135.1, 108.1, 95.1 |

| GC-MS | EI | 223.2 (TMS deriv.) | 208.1, 150.1, 73.0 |

This interactive table shows expected mass spectrometric data for this compound and its trimethylsilyl (B98337) (TMS) derivative.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. hmdb.canih.govchemistrysteps.comudel.edulibretexts.org For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of a polar and a less polar organic solvent serves as the mobile phase. hmdb.canih.govchemistrysteps.comudel.edulibretexts.org A common mobile phase system could be a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane, with the addition of a small amount of ammonia (B1221849) or triethylamine (B128534) to prevent peak tailing of the basic amine. hmdb.ca Visualization of the spot can be achieved under UV light (due to the pyrimidine ring) or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. hmdb.ca The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions. nih.govudel.edu

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Expected Rf Value |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) + 0.5% NH4OH | UV (254 nm), Ninhydrin | 0.3 - 0.4 |

This interactive table provides a typical TLC system for the analysis of this compound.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of molecules by providing information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. nih.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For this compound, ¹H NMR and ¹³C NMR are the most informative experiments.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine ring and the butanamine side chain. The chemical shifts (δ) are influenced by the electronic environment of the protons. For example, the protons on the pyrimidine ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the butyl chain.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. The chemical shifts of the carbon atoms are also dependent on their chemical environment.

| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) - Estimated | Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) - Estimated |

| H-2 (pyrimidine) | 8.9 - 9.1 | C-2 (pyrimidine) | 158 - 160 |

| H-4, H-6 (pyrimidine) | 8.5 - 8.7 | C-4, C-6 (pyrimidine) | 155 - 157 |

| H-α (butyl chain) | 2.8 - 3.0 | C-5 (pyrimidine) | 120 - 122 |

| H-β (butyl chain) | 1.6 - 1.8 | C-α (butyl chain) | 40 - 42 |

| H-γ (butyl chain) | 1.4 - 1.6 | C-β (butyl chain) | 30 - 32 |

| H-δ (butyl chain) | 2.6 - 2.8 | C-γ (butyl chain) | 25 - 27 |

| -NH₂ | 1.5 - 2.5 (broad) | C-δ (butyl chain) | 33 - 35 |

This interactive table presents estimated ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and Tandem MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like this compound. nih.gov In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. chemguide.co.uklibretexts.org

For this compound (C₈H₁₃N₃), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting daughter ions. nih.gov This process helps to map the connectivity of the molecule. The fragmentation of this compound is expected to be directed by the stable pyrimidine ring and the amine functional group. libretexts.orgwhitman.edu Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond between the first and second carbon of the butyl chain (adjacent to the amine group, if the charge is localized on the terminal nitrogen) is a likely point of cleavage. However, cleavage of the C-C bond adjacent to the pyrimidine ring is more probable, leading to the formation of a stable pyrimidylmethyl cation or related structures.

Loss of Alkene: A common fragmentation for alkyl chains is the loss of neutral alkene molecules through rearrangement processes.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavage, often involving the loss of small neutral molecules like HCN. sapub.org

The high sensitivity and selectivity of MS, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), make it a powerful tool for the quantification of this compound in complex matrices. nih.govnih.gov

| Proposed Fragment Structure | m/z Value | Fragmentation Pathway |

|---|---|---|

| [C₄H₃N₂-CH₂]⁺ | 93 | Cleavage of the C-C bond alpha to the pyrimidine ring |

| [C₈H₁₃N₃]⁺ (Molecular Ion) | 151 | Parent molecule |

| [M - NH₃]⁺ | 134 | Loss of ammonia from the butanamine side chain |

| [C₄H₄N₂]⁺ (Pyrimidine) | 80 | Cleavage of the butylamine (B146782) side chain |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. khanacademy.org For this compound, characteristic absorption bands would be expected for its primary amine, alkyl chain, and aromatic pyrimidine ring. vscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 (two bands) | IR |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | Butyl Chain (-CH₂) | 2850-2960 | IR, Raman |

| C=N Stretch | Pyrimidine Ring | 1560-1650 | IR, Raman |

| C=C Stretch | Pyrimidine Ring | 1400-1600 | IR, Raman |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590-1650 | IR |

| Ring Breathing | Pyrimidine Ring | ~1000 | Raman |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com The primary chromophore in this compound is the pyrimidine ring, due to its π-electron system. Pyrimidine itself exhibits absorption maxima in the UV region. nih.gov The attachment of the butanamine side chain may cause a small shift (bathochromic or hypsochromic) in the absorption wavelength. A rapid and sensitive UV-VIS spectroscopic method was developed for the estimation of a pyrimidine derivative, which was monitored at 275 nm. nih.govnih.gov

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While the parent pyrimidine molecule has low fluorescence, substitution can significantly enhance it. aip.org The presence of an amino group, as in this compound, can potentially lead to fluorescent properties, though this is highly dependent on the molecular environment, including solvent polarity and pH. nih.gov Studies on other aminopyrimidines have shown that they can be fluorescent, often with emission intensity being highest in polar protic solvents due to hydrogen bonding effects. nih.govnih.gov

Other Advanced Analytical Methodologies

Electrophoretic Techniques

Electrophoresis separates molecules based on their migration in an electric field. wikipedia.org Techniques like Capillary Electrophoresis (CE) are highly efficient for the separation of small charged molecules. youtube.com

This compound, with its basic amine group, can be readily analyzed by CE. In an acidic buffer (pH below the pKa of the amine), the molecule will be protonated, acquiring a net positive charge. This cationic form will migrate towards the cathode. uomustansiriyah.edu.iq The electrophoretic mobility is influenced by the charge-to-size ratio of the ion, as well as factors like the applied voltage, buffer pH, and concentration. nih.gov CE can be coupled with various detectors, including UV-Vis or MS, to provide both separation and identification.

Electrochemical Methods

Electrochemical methods monitor changes in electrical properties (like current or potential) to detect and quantify analytes. The pyrimidine ring system is electrochemically active and can be detected using techniques such as voltammetry. nih.gov The direct electrooxidation of pyrimidine nucleobases can be challenging at conventional electrodes due to high oxidation potentials, but modified electrodes can enhance sensitivity and lower detection limits. electrochemsci.orgrsc.org These methods offer advantages of high sensitivity, rapid response, and low cost, making them suitable for detecting pyrimidine-containing compounds in various samples. electrochemsci.orgacs.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on its solid-state structure.

The analysis would yield:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial orientation of the butanamine chain relative to the pyrimidine ring.

Intermolecular Interactions: A detailed map of how individual molecules pack in the crystal lattice, including hydrogen bonds (e.g., between the amine group of one molecule and the nitrogen atoms of a neighboring pyrimidine ring) and van der Waals forces.

While a specific crystal structure for this compound is not prominently reported, this technique remains the gold standard for absolute structural confirmation in the solid state.

Immunoassay Techniques for Related Chemical Entities

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen for the detection and quantification of a target molecule. While specific immunoassays for this compound are not widely documented in publicly available research, the principles of these techniques have been extensively applied to the analysis of structurally and functionally related pyrimidine derivatives. These methods, particularly the enzyme-linked immunosorbent assay (ELISA), offer a robust platform for the detection of pyrimidine-containing compounds in various biological matrices. 2bscientific.comkrishgen.comthermofisher.com

The foundation of these immunoassays lies in the production of monoclonal or polyclonal antibodies that can specifically recognize and bind to pyrimidine structures or pyrimidine-protein conjugates. For instance, monoclonal antibodies have been successfully developed to target cyclobutane (B1203170) pyrimidine dimers (CPDs), which are DNA photoproducts formed between adjacent pyrimidine bases upon exposure to UV radiation. 2bscientific.comnih.gov These antibodies can distinguish between different types of DNA lesions, demonstrating the high degree of specificity achievable with immunoassay techniques. 2bscientific.com

The most common immunoassay format for the detection of pyrimidine-related compounds is the ELISA. 2bscientific.comkrishgen.com This technique involves immobilizing an antigen or an antibody onto a solid support, typically a microplate, and then using an enzyme-conjugated antibody for detection. thermofisher.comnih.gov The enzymatic reaction produces a measurable signal, such as a color change or light emission, which is proportional to the amount of the target analyte present in the sample. thermofisher.com There are several ELISA formats, including direct, indirect, and sandwich ELISAs, each offering distinct advantages in terms of sensitivity and specificity. thermofisher.comnih.gov

A notable application of this technology is the development of ELISA kits for the quantification of human Pyrimidine 5'-Nucleotidase (P5-NT), an enzyme involved in pyrimidine metabolism. krishgen.com These kits utilize a sandwich ELISA format, where a capture antibody is coated onto the microplate wells to bind the P5-NT from the sample. A second, enzyme-linked detection antibody then binds to a different epitope on the captured P5-NT, and the subsequent enzymatic reaction allows for its quantification. krishgen.comthermofisher.com

The performance of these immunoassays is characterized by several key parameters, including sensitivity, specificity, and the working range of the assay. The sensitivity, or the limit of detection (LOD), determines the lowest concentration of the analyte that can be reliably measured. The specificity refers to the ability of the antibody to bind exclusively to the target analyte without significant cross-reactivity with other structurally similar molecules.

Table 1: Performance Characteristics of a Commercial Human Pyrimidine 5'-Nucleotidase (P5-NT) ELISA Kit

| Parameter | Value |

| Assay Type | Sandwich ELISA |

| Sample Types | Serum, Plasma, Cell Culture Supernatant |

| Detection Range | 0.156 - 10 ng/mL |

| Sensitivity | < 0.094 ng/mL |

| Specificity | High |

| Data is illustrative and based on commercially available kits for related pyrimidine entities. krishgen.com |

The development of monoclonal antibodies specific for various pyrimidine analogues has been crucial for their application in immunoassays. 2bscientific.comnih.govpharmacyfreak.commedscape.com For example, antibodies have been generated against anticancer drugs that are pyrimidine analogues, such as 5-Fluorouracil, to monitor their levels in patients. pharmacyfreak.com The specificity of these antibodies is critical to distinguish the parent drug from its metabolites.

The versatility of immunoassay techniques allows for their application in diverse research areas, from studying DNA damage and repair mechanisms to therapeutic drug monitoring. 2bscientific.comnih.gov While the direct application to this compound remains an area for future development, the established methodologies for other pyrimidine-containing molecules provide a strong foundation for the creation of similar sensitive and specific analytical tools for this compound.

Computational and Theoretical Studies of 5 Pyrimidinebutanamine

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. plu.mxjchemrev.comijcce.ac.ir These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity. ijcce.ac.ir For 5-Pyrimidinebutanamine, such calculations provide a foundational understanding of its chemical nature.

Conformational Analysis and Energy Landscapes

The presence of a flexible butanamine side chain attached to the pyrimidine (B1678525) ring means that this compound can adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. nih.gov

The process involves systematically rotating the rotatable bonds of the butanamine chain and calculating the potential energy for each resulting geometry. The results are used to construct a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. frontiersin.orgnih.gov The low-energy regions on this landscape correspond to stable conformations, while high-energy regions represent transition states between them. nih.gov

For this compound, key dihedral angles would be those along the C-C bonds of the butyl chain and the C-N bond of the amine group. By mapping the PES, researchers can identify the most stable, or ground-state, conformation of the molecule, which is crucial for understanding how it might interact with biological targets. The energy landscape perspective provides insights into not just the static structure but also the molecule's flexibility and the energy barriers required for conformational changes. frontiersin.org

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. jchemrev.com These orbitals have distinct energy levels, and the distribution of electrons within them determines the molecule's electronic properties and chemical reactivity. core.ac.uk

The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk

For this compound, the electron-deficient pyrimidine ring is expected to influence the LUMO, making it a potential site for nucleophilic attack. wikipedia.orgscialert.net The lone pair of electrons on the terminal amine group of the butanamine chain would significantly contribute to the HOMO, marking it as a primary site for electrophilic attack or protonation. rsc.org DFT calculations can precisely map the spatial distribution and energy levels of these frontier orbitals. rsc.org

| Property | Calculated Value (eV) | Primary Location | Predicted Reactivity Implication |

|---|---|---|---|

| HOMO Energy | -6.5 | Terminal Amine Group (-NH₂) | Site for electrophilic attack and protonation. |

| LUMO Energy | -0.8 | Pyrimidine Ring (C2, C4, C6 positions) | Site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.7 | N/A | Indicates moderate chemical stability. |

Charge Distribution and Electrostatic Potential Analysis

An MEP map is a 3D representation of the electrostatic potential projected onto the molecule's electron density surface. rsc.org It uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of negative potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms (like the nitrogen atoms in the pyrimidine ring) and are favorable sites for electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas. These are often found around hydrogen atoms attached to electronegative atoms (like the amine group) and are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show strong negative potential (red) around the two nitrogen atoms of the pyrimidine ring due to their lone pairs. A region of high positive potential (blue) would be expected around the hydrogen atoms of the terminal amino group, making it a likely hydrogen bond donor. nih.gov This detailed mapping of the electrostatic landscape is invaluable for predicting non-covalent interactions, such as those involved in ligand-receptor binding.

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques use classical mechanics to study the behavior of molecules and their interactions over time. These methods are computationally less expensive, allowing for the study of larger systems and longer timescales.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com The simulation calculates the trajectory of every atom in the system by iteratively solving Newton's equations of motion, where the forces between atoms are described by a "force field." nih.gov

An MD simulation of this compound could be used to explore several phenomena:

Conformational Dynamics: By simulating the molecule in a solvent (e.g., water), MD can reveal how it explores different conformations and the transitions between them, providing a dynamic view of the energy landscape. aip.org

Solvation: The simulation can show how water molecules arrange themselves around the solute, forming a solvation shell and making specific hydrogen bonds with the pyrimidine nitrogens and the butanamine group.

Interaction with Membranes: By placing the molecule in a simulated lipid bilayer, MD can predict its ability to permeate cell membranes and its preferred orientation within the membrane.

MD simulations provide atomic-level insights into the dynamic behavior of this compound in a realistic environment, complementing the static picture from quantum chemical calculations. mdpi.comnih.gov

Ligand-Biomacromolecule Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.govremedypublications.com This method is central to structure-based drug design. mdpi.com

The process involves two main steps:

Sampling: A search algorithm generates a wide variety of possible binding poses of the ligand within the receptor's active site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. nih.gov

Docking studies of this compound into the active site of a hypothetical target protein (e.g., a kinase, a common target for pyrimidine-based inhibitors) would identify the most stable binding pose and the key intermolecular interactions responsible for binding. nih.govnih.gov These interactions typically include:

Hydrogen Bonds: Between the amine group or pyrimidine nitrogens and polar residues in the active site. nih.gov

Hydrophobic Interactions: Between the pyrimidine ring or butyl chain and nonpolar residues.

Electrostatic Interactions: Between charged groups on the ligand and receptor.

The results, often summarized in a table, provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogs. mdpi.commdpi.com

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.2 | Glu12, Lys33 | Hydrogen Bond with Amine Group |

| 1 | -8.2 | Thr14 | Hydrogen Bond with Pyrimidine N1 |

| 1 | -8.2 | Val18, Ile10 | Hydrophobic Interaction with Butyl Chain |

| 2 | -7.5 | Asp74, Trp86 | π-Cation with Protonated Amine |

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for experimental testing. For pyrimidine derivatives, both ligand-based and structure-based virtual screening approaches have been effectively utilized. mdpi.comrsc.org

Ligand-based virtual screening relies on the knowledge of molecules known to be active against a specific target. rsc.orgresearcher.life A common approach is to generate a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govnih.gov This model is then used as a 3D query to filter large compound databases, such as the ZINC database, identifying molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or homology modeling. semanticscholar.orgresearchgate.net Molecular docking simulations are then performed to predict the binding conformation and affinity of candidate ligands within the target's active site. nih.gov This allows for the ranking of compounds based on their predicted binding energies, prioritizing those with the most favorable interactions for further investigation. rsc.org In the study of pyrimidine derivatives, virtual screening campaigns have successfully identified novel hit molecules with potential therapeutic applications, which are then subjected to further computational analysis like molecular dynamics simulations to assess the stability of the ligand-protein complex. nih.govsemanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbio-hpc.eu These models are built on the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For pyrimidine derivatives, QSAR analyses have been pivotal in understanding the structural requirements for various biological activities, including antiviral, anticancer, and anti-inflammatory effects. researchgate.netresearchpublish.comnih.gov

The general workflow of a QSAR study involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, developing a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govtandfonline.com

Development and Validation of QSAR Models

The development of a robust QSAR model begins with the selection of a training set of molecules with well-defined biological activity data. Statistical techniques such as Multiple Linear Regression (MLR) and artificial neural networks (ANN) are commonly employed to create the model. nih.govtandfonline.com MLR generates a linear equation that correlates the biological activity with a set of molecular descriptors, while ANN, a non-linear method, can capture more complex relationships between structure and activity. nih.govnih.gov

Validation is a critical step to ensure the reliability and predictive accuracy of the generated QSAR model. nih.gov This is typically achieved through both internal and external validation methods.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the excluded compound. The cross-validation coefficient (Q²) is a key metric here, with a value greater than 0.6 generally indicating a reliable model. tandfonline.comnih.gov

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in the model's development. The squared correlation coefficient (R²) between the predicted and experimental activities of the test set is calculated. nih.gov

Y-Randomization: This is a further test to ensure the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms the robustness of the original QSAR equation. researchgate.net

In studies on pyrimidine derivatives, both MLR and ANN models have shown commendable performance, with R² values often exceeding 0.8, indicating a strong correlation between the descriptors and the biological activity. nih.govtandfonline.comnih.gov

Group-Based QSAR (G-QSAR) Analysis

A study on pyrimidine derivatives with antiviral, antimalarial, and anticancer activities employed G-QSAR to build models based on 2D descriptors for distinct substitution sites. For the antiviral series, a highly predictive model (r² = 0.923, q² = 0.783) was developed, which incorporated descriptors related to hydrophobicity (SLogP) and electronic properties (EState) at one position, and polarizability at another. researchgate.net This indicates that the hydrophobic and electronic characteristics of the substituents are crucial for the observed antiviral activity. researchgate.net

Pharmacophore Modeling and Development

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govimtm.cz Pharmacophore modeling is a powerful tool in drug design, used for virtual screening, lead optimization, and understanding ligand-receptor interactions. semanticscholar.orgnih.gov

The process involves identifying the common chemical features shared by a set of active molecules. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic groups (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable centers

By aligning a set of active pyrimidine derivatives, a 3D pharmacophore model can be generated that defines the spatial arrangement of these crucial features. This model serves as a template to design new molecules with potentially higher activity or to screen compound libraries for novel hits that fit the pharmacophore query. nih.govnih.gov Combining pharmacophore modeling with molecular docking simulations often enhances the virtual screening process by providing a more comprehensive evaluation of potential ligands. nih.gov

Molecular Descriptor Calculation and Feature Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. ucsb.edu They are the fundamental variables used to build QSAR models. nih.gov A vast number of descriptors can be calculated, broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). nih.gov

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, surface area).

Quantum-Chemical Descriptors: Related to the electronic structure (e.g., HOMO/LUMO energies, dipole moment, atomic charges). ucsb.eduresearchgate.net

Software like DRAGON and PaDEL-Descriptor are commonly used to calculate hundreds or even thousands of descriptors. researchpublish.comnih.gov Since using all descriptors would lead to overfitting, a crucial step is feature selection, where statistical methods are used to identify the subset of descriptors that are most correlated with the biological activity and least correlated with each other. nih.gov This ensures the resulting QSAR model is both simple and robust. For instance, in a QSAR study of pyrimidine-4,6-diamine derivatives, descriptors quantifying the presence of aromatic rings, the number of double bonds, and partial positive/negative surface areas were identified as significant. tandfonline.com

Table 1: Examples of Molecular Descriptors Used in Pyrimidine QSAR Studies

| Descriptor Type | Descriptor Example | Description | Relevance to Activity |

|---|---|---|---|

| Topological | Randic Shape Index (PW5) | Encodes information about the shape and size of the molecule based on its graph representation. nih.gov | Influences how the molecule fits into a receptor binding pocket. |

| Electronic | HOMO/LUMO Energy | Highest Occupied/Lowest Unoccupied Molecular Orbital energies relate to the molecule's ability to donate or accept electrons. ucsb.edu | Important for chemical reactivity and formation of covalent or charge-transfer interactions with the target. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing hydrophobicity. ucsb.edu | Affects membrane permeability and hydrophobic interactions with the target. |

| 2D Autocorrelation | Moran Autocorrelation (MATS2p) | Describes how a property (like atomic polarizability) is distributed across the molecular topology. nih.gov | Reflects the electronic and steric environment within the molecule. |

| Constitutional | Number of H-bond Acceptors | Simple count of atoms that can accept a hydrogen bond (e.g., N, O). ucsb.edu | Crucial for forming specific hydrogen bond interactions with the biological target. |

Application in Predicting Biological Activity Profiles

The ultimate goal of developing a validated QSAR model is to use it as a predictive tool. nih.govbio-hpc.eu Once a robust relationship between molecular descriptors and activity has been established, the model can be used to predict the biological activity of novel, un-synthesized compounds. nih.govdoi.org This predictive capability is immensely valuable in drug discovery, allowing for the in silico screening and prioritization of new molecular designs before committing resources to their chemical synthesis and experimental testing.

For example, a QSAR model developed for a series of pyrimidine derivatives as potential enzyme inhibitors can be used to:

Design a virtual library of new derivatives by modifying substituents on the pyrimidine core.

Calculate the relevant molecular descriptors for each new design.

Input these descriptor values into the QSAR equation to predict the inhibitory activity (e.g., pIC50) for each compound.

Rank the designed compounds based on their predicted potency, selecting only the most promising candidates for synthesis.

This rational, QSAR-driven approach significantly accelerates the discovery of potent and selective therapeutic agents by focusing experimental efforts on compounds with the highest probability of success. tandfonline.comnih.gov

Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the application of machine learning (ML) and artificial intelligence (AI) to the broader chemical space of pyrimidine derivatives is a rapidly advancing field. These computational techniques are pivotal in navigating the vast landscape of possible molecular structures to predict properties, identify novel candidates with desired functions, and accelerate the discovery process. The methodologies applied to pyrimidine analogues are directly relevant to understanding the potential applications and theoretical exploration of this compound.

The core principle of these applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model aims to create a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. scirp.org For pyrimidine derivatives, this involves calculating a range of molecular descriptors and using AI/ML algorithms to build predictive models. scirp.orgresearchgate.net

Machine Learning Models and Methodologies

Several ML algorithms are employed to analyze pyrimidine derivatives. Common approaches include Multiple Linear Regression (MLR), Artificial Neural Networks (ANNs), and Random Forest (RF). scirp.orgresearchgate.net The process begins with a dataset of pyrimidine compounds with known experimental data (e.g., anti-inflammatory activity, anticancer properties, or corrosion inhibition efficiency). scirp.orgresearchgate.netmdpi.com For each molecule in the dataset, computational methods, often based on Density Functional Theory (DFT), are used to calculate a variety of molecular descriptors. scirp.org These descriptors quantify different aspects of the molecule's structure and electronics.

Key molecular descriptors used in studies of pyrimidine derivatives include:

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (μ), and electrophilicity. scirp.orgresearchgate.net

Physicochemical Properties: Including lipophilicity (logP), molecular weight, and molecular volume. scirp.orgresearchgate.net

Topological and 3D Descriptors: Which describe the molecule's shape, size, and atom connectivity.

The following table details examples of descriptors frequently used to build predictive models for the pyrimidine class of compounds.

| Descriptor Class | Specific Descriptor | Typical Application/Significance |

| Quantum Chemical | EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment (μ) | Measures the polarity of the molecule, influencing solubility and binding. | |

| Isotropic Polarizability (α) | Describes the molecule's response to an electric field. | |

| Physicochemical | Lipophilicity (ACD/logP) | Predicts how the molecule distributes between fatty and aqueous environments. |

| Molecular Mass | The total mass of the molecule. | |

| Molecular Volume | The three-dimensional space occupied by the molecule. |

Once these descriptors are calculated, ML algorithms are trained on the dataset to learn the relationship between the descriptors and the observed property. For instance, ANNs, which are inspired by the human brain's structure, can capture complex, non-linear relationships within the data. scirp.org Studies comparing different models have shown that ANNs can sometimes offer superior predictive performance over traditional linear models for pyrimidine derivatives. scirp.org

The performance of these models is rigorously evaluated using statistical metrics. The coefficient of determination (R²), which indicates how well the model's predictions match the experimental values, is a key metric. High R² values suggest a robust and reliable model. scirp.org

The table below shows an example of statistical indicators used to compare the performance of MLR and ANN models in predicting the anti-inflammatory activity of a series of pyrimidine derivatives, demonstrating the high predictive power of these techniques. scirp.org

| Model | R² (Coefficient of Determination) | R²ext (External Validation) | RMCE (Root Mean Square Error) |

| Multiple Linear Regression (MLR) | 91.28% | 86.50% | 0.2831 |

| Artificial Neural Network (ANN) | 98.22% | 98.54% | 0.1131 |

Exploring and Generating Chemical Space

These generative approaches are crucial for hit-to-lead optimization and for exploring uncharted regions of the chemical space, promising to significantly reduce the time and cost associated with traditional trial-and-error discovery methods. nih.govarxiv.org By applying these established AI and ML frameworks, researchers can computationally explore the potential of specific molecules like this compound, predicting its physicochemical and biological properties and generating novel analogues with potentially enhanced activities.

Investigation of Biological Activities and Pharmacological Targets Associated with 5 Pyrimidinebutanamine and Its Derivatives

General Principles of Pyrimidine-Based Bioactivity and Pharmacological Relevance

The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, primarily due to its presence in the essential building blocks of nucleic acids: thymine, cytosine, and uracil. wjarr.comnih.govgsconlinepress.comscispace.com This fundamental role in biological systems has made the pyrimidine scaffold a "privileged structure" in drug discovery. rsc.org Its synthetic versatility allows for the creation of a vast number of derivatives, enabling chemists to modulate pharmacological properties and target a wide array of biological processes. core.ac.uk

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects. wjarr.comorientjchem.orgorientjchem.orgijnrd.org The nitrogen atoms at positions 1 and 3 of the six-membered ring are key to its chemical properties, allowing for hydrogen bonding and other interactions with biological targets. gsconlinepress.com This structural feature is critical for its function in both natural molecules like vitamins (thiamine and riboflavin) and a multitude of synthetic drugs. gsconlinepress.comscispace.com The ability of the pyrimidine ring to serve as a bioisostere for other heterocyclic systems, such as the purine (B94841) ring in ATP, allows its derivatives to function as competitive inhibitors for enzymes like kinases. rsc.orgnih.gov This mimicry is a central principle driving the development of pyrimidine-based therapeutics, particularly in oncology. nih.govnih.gov

Enzyme Inhibition and Modulation Studies

The therapeutic efficacy of many pyrimidine derivatives is rooted in their ability to inhibit or modulate the activity of various enzymes critical to disease pathology.

Kinase Inhibition Profiles (e.g., GSK-3β, CDK-5, Tyrosine Kinases)

Kinases are a major class of enzymes targeted by pyrimidine-based compounds, owing to the scaffold's ability to mimic the adenine (B156593) ring of ATP and bind to the enzyme's active site. rsc.org

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to diseases including cancer. aacrjournals.orgresearchgate.net Pyrazolopyrimidine derivatives, which feature a pyrimidine ring fused with a pyrazole (B372694) ring, have been identified as potent ATP-competitive inhibitors of GSK-3β. aacrjournals.orgnih.gov Studies have shown that these compounds can achieve inhibitory concentrations (IC50) in the low nanomolar to micromolar range. For example, certain [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones have demonstrated low nanomolar GSK-3 inhibition. nih.gov Similarly, other synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown GSK-3β inhibitory IC50 values ranging from 0.17 to 1.01 µM. aacrjournals.org

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for regulating the cell cycle, and their hyperactivity is a hallmark of cancer. acs.orgnih.gov Pyrimidine derivatives have been extensively developed as CDK inhibitors. A novel pyrazolo[1,5-a]pyrimidine (B1248293), BS-194, was identified as a potent inhibitor of CDK2 with an IC50 of 3 nmol/L. acs.org Another study on 2-anilino-4-(thiazol-5-yl)pyrimidines reported the discovery of ATP-antagonistic CDK2 inhibitors with very low nanomolar Ki values. acs.org Furthermore, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity against CDK9. nih.gov

Tyrosine Kinases: Tyrosine kinases play a critical role in signal transduction pathways that control cell growth and differentiation. mdpi.com Their aberrant activity is a key driver in many cancers, making them a prime target for pyrimidine-based inhibitors. nih.govmdpi.com Fused pyrimidine scaffolds are common in EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors used to treat non-small-cell lung cancer. nih.gov For instance, a series of 2-aminopyrimidine (B69317) derivatives were designed as EGFRC797S tyrosine kinase inhibitors to overcome drug resistance. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated as multi-targeted kinase inhibitors, with one compound showing significant inhibition against EGFR, Her2, and VEGFR2. mdpi.com

| Compound Class | Target Kinase | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | GSK-3β | 0.17 - 1.01 µM | aacrjournals.org |

| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2 | 3 nM | acs.org |

| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK5 | 30 nM | acs.org |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | >80% inhibition at 50 nM | nih.gov |

| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' (Compound 5k) | EGFR | 40 - 204 nM | mdpi.com |

Topoisomerase and DNA Gyrase Inhibitory Activities

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. nih.govwikipedia.org Inhibitors of these enzymes are used as anticancer and antibacterial agents. wikipedia.orgmdpi.com

Topoisomerase Inhibition: Fused pyrimidine derivatives have shown potential as topoisomerase II inhibitors. A study on new triazolopyrimidine and thiazolopyrimidine derivatives identified a potent inhibitor (compound 3d) of topoisomerase II with an IC50 of 2.89 μM, comparable to the reference drug doxorubicin. nih.gov Another series of thieno[2,3-d]pyrimidine (B153573) derivatives was investigated, with the most potent compound exhibiting a topoisomerase IIα inhibitory IC50 of 41.67 µM, which was more effective than the standard etoposide (B1684455) in the same assay. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria, making it an excellent target for antibiotics. nih.govsciprofiles.com Pyrimidine derivatives have been designed to target this enzyme. A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were developed as dual inhibitors of bacterial DNA gyrase and DHFR, with one compound showing an IC50 of 0.68 μM against DNA gyrase, outperforming ciprofloxacin. acs.org Another study synthesized novel pyridothienopyrimidine derivatives, identifying a compound that was a potent dual inhibitor of DNA gyrase (IC50 = 3.44 µM) and topoisomerase IV. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolopyrimidine (Compound 3d) | Topoisomerase II | 2.89 µM | nih.gov |

| Thieno[2,3-d]pyrimidine (Compound 8) | Topoisomerase IIα | 41.67 µM | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine (Compound IV) | DNA Gyrase | 0.68 µM | acs.org |

| Pyridothienopyrimidine (Compound 4b) | DNA Gyrase | 3.44 µM | nih.gov |

Protease Modulation Studies (e.g., coagulation proteases)

Protease modulators are compounds that can inhibit or activate proteases, enzymes that break down proteins. patsnap.com While pyrimidine derivatives are extensively studied as kinase inhibitors, their role as protease modulators is a less explored but emerging area. The investigation into pyrimidine-based compounds as modulators of specific proteases, such as those involved in the coagulation cascade, represents a potential avenue for future research to develop novel antithrombotic or hemostatic agents.

Other Enzymatic Target Investigations

Beyond the major enzyme classes, pyrimidine derivatives have been investigated for their effects on other crucial enzymes. For example, pyrimidine salvage enzymes like thymidine (B127349) kinase (TK) and cytidine (B196190) deaminase (CDA) are essential for nucleotide biosynthesis in certain organisms like Trypanosoma brucei, the parasite that causes sleeping sickness. plos.orgnih.gov Studies have shown that TK is essential for the parasite's growth and infectivity, highlighting it as a potential drug target. nih.gov Additionally, some pyrimidine-based compounds have been developed as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and a well-established target for antibacterial and anticancer drugs like Trimethoprim. nih.gov

Receptor Binding and Ligand Interaction Research

The study of how pyrimidine derivatives bind to and interact with biological macromolecules extends beyond enzyme active sites to include interactions with various receptors and transport proteins. Understanding these binding events is crucial for predicting the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Research has been conducted on the interaction between pyrimidine derivatives and Human Serum Albumin (HSA), the most abundant protein in blood plasma, which plays a key role in drug transport and distribution. nih.gov Techniques such as fluorescence quenching, UV-Vis spectroscopy, and circular dichroism have been used to study the binding constants and the nature of these interactions. These studies help determine how strongly a pyrimidine-based drug might bind to plasma proteins, which influences its bioavailability and half-life in the body. nih.gov While specific receptor binding studies for 5-pyrimidinebutanamine are not widely documented, the principles of ligand interaction are broadly applicable to its derivatives as they are developed and screened against various biological targets. researchgate.net

Characterization of Binding Affinity and Selectivity

The therapeutic potential of pyrimidine derivatives is fundamentally linked to their ability to bind to biological targets with high affinity and selectivity. Research into various substituted pyrimidines demonstrates that subtle structural modifications can significantly influence these binding characteristics. For instance, studies on pyrimidine nucleoside analogs have shown that the stereochemistry and nature of the substituent at the 5-position are critical for target engagement. One study found that a pyrimidine analog with a C-C double bond in conjugation with the pyrimidine ring, E-5-propenyl-2'-deoxyuridine, exhibited a greater binding affinity for viral thymidine kinase and viral DNA polymerase compared to its nonconjugated counterpart, 5-allyl-2'-deoxyuridine. nih.gov This highlights how the electronic properties of the substituent can modulate the interaction with the target enzyme's active site. nih.gov

Selectivity, particularly among related enzymes or receptor isoforms, is a crucial attribute for minimizing off-target effects. Certain pyrimidine derivatives have been engineered to be highly selective inhibitors of specific enzymes. For example, a series of novel pyrimidine derivatives, designated L1 and L2, demonstrated high selectivity in inhibiting the cyclooxygenase-2 (COX-2) isoenzyme over COX-1. nih.govmdpi.com This selectivity is a key objective in the development of anti-inflammatory drugs with improved safety profiles. nih.govmdpi.com Furthermore, the binding properties of these selective compounds to transport proteins, such as human serum albumin (HSA), have been confirmed, indicating the formation of stable complexes essential for their bioavailability and pharmacological action. mdpi.com In another context, 5-substituted pyrrolo[2,3-d]pyrimidines have been designed to selectively utilize specific cellular uptake pathways, showing preferential transport by the folate receptor (FR) alpha and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC). drugbank.com

Identification of Receptor Subtypes and Isoforms

The diversity of pharmacological effects exerted by pyrimidine-based compounds is often due to their ability to selectively interact with specific receptor subtypes and isoforms. The human body utilizes a wide array of receptors, each with multiple subtypes that can have distinct tissue distributions and physiological roles. Designing ligands that can discriminate between these subtypes is a cornerstone of modern drug discovery.

For example, the 5-hydroxytryptamine (5-HT, serotonin) receptor family includes numerous subtypes such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and many others. nih.gov Drugs targeting these receptors are used for various conditions, and their efficacy is dependent on subtype selectivity. Agonists that are selective for the 5-HT1B and 5-HT1D receptor subtypes, for instance, are employed in the treatment of acute migraine attacks. nih.gov

Similarly, the GABA-A receptors, which are the primary targets for benzodiazepines, are pentameric structures composed of different subunit isoforms (e.g., α, β, γ). nih.gov The specific combination of these isoforms determines the pharmacological properties of the receptor. The classical benzodiazepines primarily interact with receptors containing α1, α2, α3, or α5 subunits in combination with a γ2 subunit. nih.gov The binding site is located at the interface between the α and γ subunits, meaning the specific isoforms present dictate the binding pharmacology of the receptor complex. nih.gov The development of pyrimidine derivatives often involves optimizing their structure to achieve high affinity and selectivity for a single receptor subtype or a specific combination of isoforms to elicit a precise therapeutic effect.

Modulation of Protein-Protein Interactions (PPIs) by Pyrimidine Derivatives

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging targets for therapeutic intervention. nih.govnih.gov The large, often flat and featureless interfaces of PPIs have traditionally been considered "undruggable" by small molecules. nih.gov However, innovative strategies utilizing scaffolds like pyrimidine are emerging to overcome these challenges. nih.gov

Pyrimidine-embedded molecular frameworks have been developed as a promising approach to create small-molecule modulators of PPIs. nih.gov These scaffolds can be designed to mimic key protein secondary structures, such as α-helices or β-strands, which are frequently involved in mediating protein interactions. nih.gov By presenting side chains in the correct spatial orientation, these pyrimidine-based peptidomimetics can effectively disrupt or stabilize targeted PPIs. nih.gov

A notable example involves the development of pyrimidodiazepine-based small molecules designed to allosterically inhibit the interaction between the human angiotensin-converting enzyme 2 (ACE2) receptor and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov This inhibition effectively blocks a critical step for viral entry into host cells. nih.gov This demonstrates the potential of using privileged structures like pyrimidine to create skeletally diverse compounds capable of modulating complex protein interfaces that are not amenable to traditional drug discovery approaches. nih.gov

Exploration of Diverse Biological Activities in Pre-Clinical Research Models

The pyrimidine nucleus is a constituent of numerous compounds that have been investigated for their antimicrobial properties. semanticscholar.orgnih.gov Derivatives of pyrimidine have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov